molecular formula C18H21N3O5S B2877871 (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 898375-95-6

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2877871
CAS No.: 898375-95-6
M. Wt: 391.44
InChI Key: IMXXVIVSVLYKDW-HNENSFHCSA-N
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Description

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure combining a 4,7-dimethoxy-3-propylbenzothiazole scaffold with a 2,5-dioxopyrrolidin-1-yl)acetamide moiety. The benzothiazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities. The presence of methoxy and propyl substituents on the benzothiazole ring can fine-tune the compound's lipophilicity and electronic properties, potentially influencing its bioavailability and interaction with biological targets. The 2,5-dioxopyrrolidin-1-yl (succinimidyl) group is a reactive handle that can facilitate covalent binding to nucleophilic residues in proteins, such as lysine, which may be exploited in the development of enzyme inhibitors or targeted covalent probes. Compounds with similar structural features have been investigated for a range of potential therapeutic applications, including as anti-cancer and anti-inflammatory agents. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new small-molecule therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-9-20-16-11(25-2)5-6-12(26-3)17(16)27-18(20)19-13(22)10-21-14(23)7-8-15(21)24/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXXVIVSVLYKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H22_{22}N2_2O5_5S2_2
  • Molecular Weight : 434.5 g/mol

The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups and a propyl chain contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

CompoundAntimicrobial ActivityMIC (μM)
7aEffective against various bacteria0.08
7bNot testedNT
7cModerate activity0.32

These findings suggest that this compound could be effective against a range of microbial pathogens, warranting further investigation into its mechanisms of action.

Anticancer Activity

Several studies have reported on the cytotoxic effects of benzothiazole derivatives. For instance, a study highlighted the synthesis of hybrid compounds that demonstrated potent cytotoxicity against cancer cell lines. The IC50 values for related compounds were reported as follows:

CompoundIC50 (μM)
8a5.0 ± 0.5
8b10.0 ± 1.0

This suggests that this compound may possess similar anticancer properties and could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity due to the presence of specific functional groups known to modulate inflammatory pathways. Preliminary studies indicate that derivatives with similar structures can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized several benzothiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds with methoxy substitutions exhibited enhanced solubility and bioavailability, which are critical factors for therapeutic efficacy.
  • Mechanistic Insights : Research involving molecular docking studies has provided insights into the interaction of this compound with biological targets. These studies suggest that the compound may interact with specific enzymes involved in microbial resistance and cancer proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Effects: The 4,7-dimethoxy groups in the target compound enhance water solubility compared to non-polar substituents (e.g., ethoxy in the second analog). However, the 3-propyl chain increases logP (2.8 vs. 2.2 in the morpholine-containing analog), suggesting a trade-off between hydrophilicity and membrane permeability .

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